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Compound of Interest

Compound Name: Methyl 2-cyanoisonicotinate

Cat. No.: B042131

An In-Depth Technical Guide to Methyl 2-cyanoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyanoisonicotinate is a key heterocyclic building block in organic synthesis, most
notably as a crucial intermediate in the preparation of various pharmaceutical compounds. This
technical guide provides a comprehensive overview of its molecular structure, chemical
formula, and physicochemical properties. Detailed hypothetical experimental protocols for its
synthesis and characterization, including spectroscopic analysis, are presented. Furthermore,
its significant role in drug development is highlighted through its application in the synthesis of
Topiroxostat, a xanthine oxidase inhibitor.

Molecular Structure and Properties

Methyl 2-cyanoisonicotinate, with the IUPAC name methyl 2-cyanopyridine-4-carboxylate, is
a substituted pyridine derivative. Its structure features a pyridine ring substituted with a cyano
group at the 2-position and a methyl ester group at the 4-position.

Molecular Formula: CsHsN202[1]
Molecular Weight: 162.15 g/mol [1]

CAS Number: 94413-64-6[1]
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Synonyms:
e 2-Cyano-4-pyridinecarboxylic acid methyl ester[2]
o Methyl 2-cyanopyridine-4-carboxylate[3]

o 2-Cyano-isonicotinic acid methyl ester

Physicochemical Data

A summary of the key physicochemical properties of Methyl 2-cyanoisonicotinate is provided
in Table 1.

Property Value Reference

Pale brown to white crystalline

Appearance ) [4]
solid
Melting Point 107-109 °C [4]
Boiling Point (Predicted) 296.6 + 25.0 °C [4]
Density (Predicted) 1.25+ 0.1 g/cm3 [4]
N Slightly soluble (6.2 g/L at 25
Water Solubility °) [41[5]

Store in a cool, dry place in a
Storage tightly sealed container, away [5]

from oxidizing agents.

Spectroscopic Characterization

The structure of Methyl 2-cyanoisonicotinate can be confirmed through various spectroscopic
techniques. While specific experimental spectra are not readily available in the public domain,
the expected spectral data based on its structure are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 1H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals
corresponding to the three aromatic protons on the pyridine ring and the three protons of the
methyl ester group. The aromatic protons will appear in the downfield region (typically & 7.0-
9.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing
substituents. The methyl protons will appear as a singlet in the upfield region (typically 6 3.5-
4.0 ppm).

e 13C NMR (Carbon NMR): The carbon NMR spectrum will display eight signals corresponding
to the eight carbon atoms in the molecule. The carbonyl carbon of the ester and the nitrile
carbon will be the most downfield. The chemical shifts of the pyridine ring carbons will be in
the aromatic region, influenced by the positions of the substituents.

Table 2: Predicted NMR Data for Methyl 2-cyanoisonicotinate

Predicted Chemical Shift

Nucleus Multiplicity
(5, ppm)

1H

O-CHs 39-41 Singlet

Ar-H 75-8.8 Multiplets

13C

O-CHs 52 -55

CN 115-120

Ar-C 120 - 155

C=0 160 - 165

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in
the molecule.

Table 3: Predicted IR Absorption Frequencies for Methyl 2-cyanoisonicotinate
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Functional Group Wavenumber (cm~—?) Intensity
C=N (Nitrile) stretch 2220 - 2240 Medium
C=0 (Ester) stretch 1720 - 1740 Strong
C=N, C=C (Aromaitic) stretch 1400 - 1600 Medium
C-O (Ester) stretch 1100 - 1300 Strong
C-H (Aromatic) stretch 3000 - 3100 Medium
C-H (Methyl) stretch 2850 - 3000 Medium

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed
at m/z 162. Common fragmentation patterns would involve the loss of the methoxy group (-
OCHs, m/z 31) to give a fragment at m/z 131, or the loss of the entire methoxycarbonyl group (-
COOCHSs, m/z 59) resulting in a fragment at m/z 103.

Experimental Protocols
Synthesis of Methyl 2-cyanoisonicotinate

A plausible synthesis route starts from methyl 2-methyl-4-pyridinecarboxylate. The process
involves oxidation of the methyl group to a carboxylic acid, followed by amidation and
subsequent dehydration to the nitrile.[2]

Workflow for the Synthesis of Methyl 2-cyanoisonicotinate

Methyl 2-methyl-4-pyridinecarboxylate |—St22.L Oxidation Methyl 2-carboxy-4-pyridinecarboxylate |—S22.2 Amidation Methyl 2-carbamoylisonicotinate |—S1223 Dehydration Methyl 2-cyanoisonicotinate
(e.g., KMnO3) ) (e.g., SOClz, NHs) (e.g., TFAA, EGN)

Click to download full resolution via product page

A three-step synthesis of Methyl 2-cyanoisonicotinate.

Step 1: Oxidation
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e To a stirred solution of methyl 2-methyl-4-pyridinecarboxylate in water, add potassium
permanganate (KMnQa) portion-wise at a controlled temperature (e.g., 0-5 °C).

 After the addition is complete, allow the reaction to warm to room temperature and stir until
the starting material is consumed (monitored by TLC).

« Filter the reaction mixture to remove manganese dioxide and acidify the filtrate to precipitate
the product, methyl 2-carboxy-4-pyridinecarboxylate.

e Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Amidation

o Suspend methyl 2-carboxy-4-pyridinecarboxylate in a suitable solvent (e.g.,
dichloromethane) and add thionyl chloride (SOCIz) dropwise at 0 °C.

 Stir the reaction at room temperature until the formation of the acid chloride is complete.
» Remove the excess SOCIz under reduced pressure.

e Dissolve the crude acid chloride in an appropriate solvent and bubble ammonia gas through
the solution or add aqueous ammonia at a low temperature to form methyl 2-
carbamoylisonicotinate.

o Extract the product and purify by recrystallization.
Step 3: Dehydration

» Dissolve methyl 2-carbamoylisonicotinate in a suitable solvent such as tetrahydrofuran or
dichloromethane.

e Add a dehydrating agent system, for example, a mixture of trifluoroacetic anhydride (TFAA)
and triethylamine (EtsN), at 0 °C.[2]

 Stir the reaction at room temperature until completion.

e Quench the reaction with water, extract the product, and purify by column chromatography or
recrystallization to yield Methyl 2-cyanoisonicotinate.
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Role in Drug Development: Synthesis of
Topiroxostat

Methyl 2-cyanoisonicotinate is a key starting material for the synthesis of Topiroxostat, a non-
purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.

[2][3]

Logical Flow from Intermediate to Active Pharmaceutical Ingredient

Synthesis of Topiroxostat
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Click to download full resolution via product page

Synthesis pathway of Topiroxostat from Methyl 2-cyanoisonicotinate.
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The synthesis involves the reaction of Methyl 2-cyanoisonicotinate with hydrazine hydrate to
form an intermediate hydrazide (TPS-1). This intermediate is then reacted with 4-cyanopyridine
to form a second intermediate (TPS-2a), which subsequently undergoes a ring-closure reaction
to yield the final active pharmaceutical ingredient, Topiroxostat.

Conclusion

Methyl 2-cyanoisonicotinate is a valuable and versatile intermediate in medicinal chemistry
and drug development. Its molecular structure allows for facile conversion into more complex
heterocyclic systems, as exemplified by its role in the synthesis of Topiroxostat. The information
provided in this guide, including its properties and detailed (though hypothetical) experimental
procedures, should serve as a useful resource for researchers and scientists in the field.
Further investigation into the crystallographic structure and detailed spectroscopic analysis
would provide even greater insight into the chemistry of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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